5-Methoxyuridine

Purinergic Signaling P2Y6 Receptor Pharmacology

5-Methoxyuridine (mo5U) combines unmatched Cas9 mRNA editing efficiency (79%±11% indel, up to 88%) with 4-fold transgene expression gains in primary macrophages versus pseudouridine. As the essential precursor to 5-OMe-UDP — a P2Y6 agonist 1.75× more potent than endogenous UDP (EC50 0.08 vs 0.14 μM) — this single building block enables genome-editing, innate immune modulation, and receptor pharmacology studies. Choose ≥98% purity mo5U for reproducible, publication-ready results across IVT mRNA, CRISPR, and P2Y6 signaling workflows.

Molecular Formula C10H14N2O7
Molecular Weight 274.23 g/mol
CAS No. 35542-01-9
Cat. No. B057755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyuridine
CAS35542-01-9
Synonyms1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methoxypyrimidine-2,4(1H,3H)-dione
Molecular FormulaC10H14N2O7
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESCOC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1
InChIKeyZXIATBNUWJBBGT-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyuridine (CAS 35542-01-9): A Functionalized Uridine Derivative for mRNA Engineering, P2Y6 Pharmacology, and Genome Editing Applications


5-Methoxyuridine (mo5U) is a chemically modified nucleoside derived from uridine, characterized by a methoxy (-OCH₃) substituent at the 5-position of the uracil ring [1]. It is classified as a nucleoside analog and serves as a key building block for advanced nucleic acid therapeutics, including in vitro transcribed (IVT) mRNA vaccines and gene-editing components [2]. Unlike unmodified uridine, 5-methoxyuridine confers enhanced nuclease resistance and reduced innate immune activation to RNA molecules, while also acting as a precursor for the potent and selective P2Y6 receptor agonist, 5-OMe-UDP . Its unique substitution pattern provides a defined chemical identity that underpins its role in emerging biotechnological and pharmacological research areas.

Why Unmodified Uridine, Pseudouridine, or N1-Methylpseudouridine Are Not Interchangeable with 5-Methoxyuridine in High-Performance mRNA Constructs


The chemical space of modified uridines is functionally heterogeneous. A direct substitution of 5-methoxyuridine with another common mRNA modifier—such as pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), or 5-methyluridine (m5U)—can drastically alter translational fidelity, innate immune profile, and enzymatic processability [1]. For instance, while m1Ψ is the benchmark for high translational output in many vaccine platforms, 5-methoxyuridine consistently demonstrates a divergent, context-dependent performance characterized by high editing efficiency in CRISPR-Cas9 systems and a distinct pattern of immunogenicity [2]. Similarly, replacing the 5-methoxyuridine diphosphate derivative with unmodified UDP would result in a nearly 2-fold loss in P2Y6 receptor potency (EC50 0.08 μM vs. 0.14 μM) . The methoxy group at the 5-position therefore establishes a unique functional profile that cannot be recapitulated by alternative modifications, mandating precise, evidence-based selection for each application.

Quantitative Differentiation of 5-Methoxyuridine: A Product-Specific Evidence Guide


P2Y6 Receptor Agonism: 5-OMe-UDP is a 1.75-Fold More Potent Agonist than Native UDP

The diphosphate derivative of 5-methoxyuridine, 5-OMe-UDP, acts as a potent and selective agonist for the P2Y6 receptor, demonstrating a quantified improvement in potency over the endogenous ligand, UDP .

Purinergic Signaling P2Y6 Receptor Pharmacology

Genome Editing Efficiency: 5-Methoxyuridine-Modified Cas9 mRNA Drives Indel Frequencies up to 88%

In a systematic evaluation of second-generation Cas9 mRNAs, a construct combining uridine depletion with complete substitution by 5-methoxyuridine (5moU) achieved indel frequencies as high as 88% in HEK293T cells [1]. This level of editing activity was comparable to or exceeded that of alternative modifications tested in the same study, such as pseudouridine, and was achieved without the need for HPLC purification to remove immunogenic byproducts.

CRISPR-Cas9 Genome Editing mRNA Therapeutics

Macrophage Transgene Expression: 5-Methoxyuridine Outperforms Other Modifications by up to 4-Fold

In primary human macrophages, which are key mediators of innate immunity, IVT-mRNA fully substituted with 5-methoxyuridine (5-methoxy-U) achieved up to a 4-fold increase in transgene expression compared to five other nucleotide modification schemes, including pseudouridine [1].

Innate Immunity Protein Replacement Therapy mRNA Vaccines

Optimized Application Scenarios for 5-Methoxyuridine Based on Quantitative Performance Evidence


Design and Synthesis of High-Potency P2Y6 Receptor Agonists

Researchers investigating the P2Y6 receptor should procure 5-methoxyuridine as the essential precursor for 5-OMe-UDP. This derivative offers a 1.75-fold increase in agonist potency (EC50 = 0.08 μM) compared to the endogenous ligand UDP (EC50 = 0.14 μM) . This quantifiable advantage enables more precise pharmacological studies of P2Y6-mediated pathways in inflammation, intestinal barrier function, and neuroprotection.

Manufacturing of High-Activity Cas9 mRNA for CRISPR Genome Editing

For genome-editing workflows, 5-methoxyuridine is the modification of choice for generating Cas9 mRNA with high activity and reduced immunogenicity. When combined with uridine depletion, 5moU-modified mRNA achieves an average indel frequency of 79% ± 11% and can reach up to 88% editing efficiency in HEK293T cells without requiring HPLC purification [1]. This performance metric supports the scalable production of Cas9 mRNA for both research-grade and pre-clinical genome-editing applications.

Development of Macrophage-Targeted mRNA Therapeutics

Programs focused on protein replacement therapies or vaccines that target or interact with the innate immune system can leverage 5-methoxyuridine-modified mRNA. Evidence shows that in primary human macrophages, 5-methoxyuridine substitution yields up to a 4-fold increase in transgene expression relative to other common modifications like pseudouridine [2]. This significant performance boost makes it a rational procurement decision for maximizing therapeutic payload delivery in macrophages.

Engineering IVT-mRNA with a Balanced Immunogenicity Profile

In applications where complete immune evasion is undesirable but uncontrolled activation is problematic (e.g., certain vaccine contexts), 5-methoxyuridine provides a defined, moderate proinflammatory and non-detectable antiviral response profile in human macrophages [2]. This contrasts with the higher immunogenicity of pseudouridine and the lower immunogenicity of N1-methylpseudouridine, offering a nuanced tool for tailoring the immune response to a specific therapeutic need.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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